molecular formula C24H18N4O2S B6559593 N-(4-{5-[methyl(phenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide CAS No. 1021259-68-6

N-(4-{5-[methyl(phenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide

Cat. No.: B6559593
CAS No.: 1021259-68-6
M. Wt: 426.5 g/mol
InChI Key: SJYFKQBZKBKBNF-UHFFFAOYSA-N
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Description

N-(4-{5-[methyl(phenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide is a synthetic compound characterized by its complex chemical structure. This compound is noteworthy due to its unique interactions within various chemical and biological environments, rendering it significant in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{5-[methyl(phenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The synthesis begins with the preparation of the core components: the 1,3,4-thiadiazole ring and the benzofuran-2-carboxamide group. These components are often synthesized separately through a series of reactions, including cyclization and amide coupling.

Industrial Production Methods: On an industrial scale, the production of this compound may involve automated processes to ensure consistency and efficiency. High-pressure liquid chromatography (HPLC) and other purification techniques are often employed to achieve a high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized by agents like hydrogen peroxide or potassium permanganate, potentially forming various oxidation products.

  • Reduction: Reduction reactions may be induced using reagents like lithium aluminium hydride or sodium borohydride, leading to different reduced forms.

Common Reagents and Conditions: Reagents such as dimethylformamide (DMF) for amide coupling, and chloroform for solvent extraction, are commonly used. Conditions often involve controlled temperatures ranging from room temperature to high thermal conditions, depending on the specific reaction requirements.

Major Products Formed: The primary products of these reactions vary, with potential formations including oxidized, reduced, or substituted derivatives of the original compound. These products often exhibit distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used to study complex reaction mechanisms, providing insights into the behavior of similar organic molecules.

Biology: It has applications in biological research, particularly in studying its effects on cellular processes and its potential as a biochemical tool for probing biological pathways.

Medicine: In medicinal research, this compound is explored for its potential therapeutic properties, including its interactions with biological targets such as enzymes and receptors.

Industry: Industrially, it finds use in the development of new materials, particularly in the creation of advanced polymers and nanomaterials, due to its unique chemical properties.

Comparison with Similar Compounds

  • N-(4-{5-[(4-nitrophenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide

  • N-(4-{5-[methyl(3-nitrophenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide

Uniqueness: Compared to these similar compounds, N-(4-{5-[methyl(phenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide distinguishes itself through its specific functional groups that impart unique chemical reactivity and biological activity. These properties make it particularly valuable in specialized research areas.

Properties

IUPAC Name

N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c1-28(19-8-3-2-4-9-19)24-27-26-23(31-24)16-11-13-18(14-12-16)25-22(29)21-15-17-7-5-6-10-20(17)30-21/h2-15H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYFKQBZKBKBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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